molecular formula C7H10O B2824913 5-Methylbicyclo[3.1.0]hexan-2-one CAS No. 14845-46-6

5-Methylbicyclo[3.1.0]hexan-2-one

Cat. No. B2824913
CAS RN: 14845-46-6
M. Wt: 110.156
InChI Key: DNGLGSJXMDGAJW-UHFFFAOYSA-N
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Description

5-Methylbicyclo[3.1.0]hexan-2-one, also known as Sabina ketone or 5-Isopropylbicyclo[3.1.0]hexan-2-one , is a chemical compound with the molecular formula C9H14O . Its molecular weight is 138.2069 .


Synthesis Analysis

While specific synthesis methods for 5-Methylbicyclo[3.1.0]hexan-2-one were not found, a related compound, 1R,5S-bicyclo[3.1.0]hexan-2-one, has been synthesized from ®-1,2-epoxyhex-5-ene . This process involved a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene to produce the key homochiral bicycle [3.1.0]hexan-1-ol, which was then oxidized to the desired ketone .


Molecular Structure Analysis

The molecular structure of 5-Methylbicyclo[3.1.0]hexan-2-one consists of a bicyclic framework with a ketone functional group . The 3D structure of the molecule can be viewed using specific software .

Scientific Research Applications

Conformational Analysis and Stereochemistry

Research on similar compounds like (1S,5S)-exo-2(R)-Methylbicyclo[3.1.0]hexan-3-one has involved conformational analysis using molecular mechanics calculations and nuclear magnetic resonance (NMR) coupling constants. This type of study provides insights into the structural properties and stereochemistry of these compounds (Lightner et al., 1985).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives, such as (1a,4β,5a)-1,5-diacetyl-4-hydroxy-4-methylbicyclo[3.1.0]hexan-2-one, have been analyzed to understand the stereochemistry of main cycloadducts. Such studies provide valuable information about the molecular arrangement and bonding characteristics (Adembri et al., 1984).

Investigation of Natural Compounds

Studies have been conducted to identify and analyze natural compounds related to 5-Methylbicyclo[3.1.0]hexan-2-one. For instance, the structure of a new natural compound, 5-isopropylbicyclo[3.1.0]hex-3-en-2-one, was established in the essential oil of Ledum palustre, demonstrating the occurrence of bicyclic monoterpenoids in natural materials (Belousova & Khan, 1990).

Ionic Hydrogenation Studies

Research has explored the ionic hydrogenation of related hydrocarbons like 1-methylbicyclo[3.1.0]hexane. Such studies focus on the transformation of these hydrocarbons into substituted cycloalkanes, providing insights into chemical reactivity and molecular transformations (Khotimskaya et al., 1972).

Use in Configurational Analysis

Lanthanoid-induced shifts have been used as a tool for configurational analysis of derivatives like 1,5-diacetyl-4-hydroxy-4-methylbicyclo[3.1.0]hexan-2-ones. This method is crucial for understanding the configuration of asymmetric centers in complex organic molecules (Adembri et al., 1985).

Future Directions

Bicyclic structures like 5-Methylbicyclo[3.1.0]hexan-2-one are increasingly important in the development of bio-active compounds . Future research may focus on expanding the synthetic accessibility of these structures and exploring their potential in creating new chemical space .

properties

IUPAC Name

5-methylbicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLGSJXMDGAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbicyclo[3.1.0]hexan-2-one

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